molecular formula C12H14N2O5 B13388243 4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid

4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid

Cat. No.: B13388243
M. Wt: 266.25 g/mol
InChI Key: DPRFSOHHKVLCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GAMMA-GLU-4-ABZ-OH involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of H-GAMMA-GLU-4-ABZ-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

H-GAMMA-GLU-4-ABZ-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-GAMMA-GLU-4-ABZ-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It can also interact with cellular proteins, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

H-GAMMA-GLU-4-ABZ-OH can be compared with other similar compounds such as:

    Gamma-glutamyl-4-nitroanilide: Similar in structure but contains a nitro group instead of an amino group.

    Gamma-glutamyl-4-methoxyaniline: Contains a methoxy group instead of an amino group.

    Gamma-glutamyl-4-chloroaniline: Contains a chloro group instead of an amino group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of H-GAMMA-GLU-4-ABZ-OH in specific research contexts .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

4-[(4-amino-4-carboxybutanoyl)amino]benzoic acid

InChI

InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

DPRFSOHHKVLCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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